(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

Catalog No.
S541507
CAS No.
150627-37-5
M.F
C21H36O5
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

CAS Number

150627-37-5

Product Name

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

IUPAC Name

(2R)-4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m1/s1

InChI Key

KZTSLHQKWLYYAC-GOSISDBHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)C1C(=O)C(OC1=O)CO

Solubility

Soluble in DMSO

Synonyms

RK682; RK 682; RK-682

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O

Description

The exact mass of the compound (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid is 368.2563 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Protein Tyrosine Phosphatases

PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins. This process plays a crucial role in regulating various cellular functions, including cell growth, differentiation, and metabolism . RK-682 has been identified as a specific and noncompetitive inhibitor of PTPases . This means it can bind to the enzyme at a site other than the active site, hindering its ability to interact with and dephosphorylate target proteins.

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, also known as RK-682, is a naturally occurring compound classified as a 3-acyltetronic acid. It features a complex structure that includes a hexadecanoyl group and a hydroxymethyl substituent at the 5-position of the tetronic acid ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

RK-682 functions as a specific and non-competitive inhibitor of protein tyrosine phosphatases (PTPs) []. It is thought to bind to the active site of PTPs, preventing them from dephosphorylating their target proteins. Phosphorylation is a crucial cellular process that regulates protein activity, and its modulation by RK-682 suggests potential for affecting various cellular pathways [].

The chemical behavior of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid is characterized by its ability to participate in various reactions, particularly due to its acidic nature. The compound exhibits notable reactivity with nucleophiles and can act as a phosphate mimic in enzymatic interactions. Its interactions with specific enzymes, such as heparanase and protein tyrosine phosphatases, are particularly significant, leading to the development of selective inhibitors based on its structure .

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid has demonstrated a range of biological activities:

  • Inhibition of Heparanase: It shows potent inhibitory activity against heparanase, with an IC50 value of 17 μmol/L, making it a candidate for cancer treatment by targeting tumor metastasis .
  • Enzyme Inhibition: The compound also inhibits other enzymes, including phospholipase A2 (IC50 = 16 μmol/L) and HIV-1 protease (IC50 = 84 μmol/L), indicating its broad-spectrum enzyme inhibitory potential .
  • Antitumor Activity: Due to its ability to inhibit critical enzymes involved in tumor progression, it is being explored for its antitumor properties.

Several methods have been developed for synthesizing (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid. These typically involve multi-step organic synthesis techniques that may include:

  • Starting Materials: Utilizing readily available precursors such as fatty acids and hydroxymethyl compounds.
  • Reactions: Employing reactions like acylation, hydroxymethylation, and cyclization to construct the tetronic acid framework.
  • Purification: Techniques such as chromatography are often used to purify the final product and ensure high purity levels suitable for biological testing.

The potential applications of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid span several fields:

  • Pharmaceutical Development: As a lead compound for developing selective heparanase inhibitors aimed at cancer therapy.
  • Biochemical Research: Used in studies investigating enzyme interactions and mechanisms of inhibition.
  • Natural Product Chemistry: Its unique structure makes it a subject of interest in natural product synthesis and modification.

Research into the interactions of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid with various proteins has revealed:

  • Binding Affinity: The compound's acidic nature allows it to mimic phosphate groups, enhancing its binding to target enzymes like protein tyrosine phosphatases .
  • Structural Modifications: Derivatives of RK-682 have been synthesized to improve selectivity and efficacy against specific targets, highlighting the importance of structural modifications in drug design.

Several compounds share structural features with (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-4-Hydroxy-5-(hydroxymethyl)-3-(1-oxohexadecyl)-2(5H)-furanoneContains a furanone ringFound in various natural sources like Stereocaulon alpinum
3-Acyltetronic acidsGeneral class of compoundsVarying acyl chains lead to different biological activities
SuraminKnown heparanase inhibitorUsed in clinical settings but less selective than RK-682

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid is unique due to its specific inhibitory activity against heparanase and other enzymes, making it a valuable candidate for further research and development in therapeutic applications. Its structural characteristics lend it distinct advantages over other similar compounds in terms of selectivity and potency.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

368.25627424 g/mol

Monoisotopic Mass

368.25627424 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yin M, Li G, Jiang Y, Han L, Huang X, Lu T, Jiang C. The complete genome sequence of Streptomyces albolongus YIM 101047, the producer of novel bafilomycins and odoriferous sesquiterpenoids. J Biotechnol. 2017 Nov 20;262:89-93. doi: 10.1016/j.jbiotec.2017.09.018. Epub 2017 Sep 23. PubMed PMID: 28951224.
2: Saifudin A, Lallo SA, Tezuka Y. The Potent Inhibitors of Protein Tyrosine Phosphatase 1B from the Fruits of Melaleuca leucadendron. Pharmacognosy Res. 2016 Mar;8(Suppl 1):S38-41. doi: 10.4103/0974-8490.178644. PubMed PMID: 27114690; PubMed Central PMCID: PMC4821105.
3: Carneiro VM, Trivella DB, Scorsato V, Beraldo VL, Dias MP, Sobreira TJ, Aparicio R, Pilli RA. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues. Eur J Med Chem. 2015 Jun 5;97:42-54. doi: 10.1016/j.ejmech.2015.04.036. Epub 2015 Apr 20. PubMed PMID: 25938987.
4: Sun Y, Hahn F, Demydchuk Y, Chettle J, Tosin M, Osada H, Leadlay PF. In vitro reconstruction of tetronate RK-682 biosynthesis. Nat Chem Biol. 2010 Feb;6(2):99-101. doi: 10.1038/nchembio.285. Epub 2009 Dec 20. PubMed PMID: 20081823; PubMed Central PMCID: PMC2811812.
5: Schobert R, Jagusch C. Solution-phase and solid-phase syntheses of enzyme inhibitor RK-682 and antibiotic agglomerins. J Org Chem. 2005 Jul 22;70(15):6129-32. PubMed PMID: 16018718.
6: Usui T, Kojima S, Kidokoro S, Ueda K, Osada H, Sodeoka M. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition. Chem Biol. 2001 Dec;8(12):1209-20. PubMed PMID: 11755399.
7: Sodeoka M, Sampe R, Kojima S, Baba Y, Morisaki N, Hashimoto Y. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Chem Pharm Bull (Tokyo). 2001 Feb;49(2):206-12. PubMed PMID: 11217111.
8: Hamaguchi T, Sudo T, Osada H. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. FEBS Lett. 1995 Sep 18;372(1):54-8. PubMed PMID: 7556642.

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